3-(Boc-amino)propyl bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Boc-amino)propyl bromide can be synthesized through the reaction of 3-bromopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(Boc-amino)propyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with nucleophiles such as amines, thiols, and alcohols to form various substituted products .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Substituted Amines: Formed by reaction with primary amines.
Thioethers: Formed by reaction with thiols.
Azides: Formed by reaction with sodium azide.
Scientific Research Applications
Chemistry: 3-(Boc-amino)propyl bromide is used as an alkylating agent in the synthesis of various organic compounds. It is particularly useful in the preparation of protected amines, which are intermediates in the synthesis of pharmaceuticals .
Biology: In biological research, it is used to modify biomolecules such as peptides and proteins. The Boc protecting group ensures that the amine functionality remains protected during various synthetic steps .
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It serves as a building block for the development of antiviral, antibacterial, and anticancer agents .
Industry: this compound is employed in the production of specialty chemicals and materials. It is used in the post-polymerization modification of polymers to introduce functional groups that enhance the properties of the final product .
Mechanism of Action
The mechanism of action of 3-(Boc-amino)propyl bromide primarily relies on its alkylating properties. It readily reacts with nucleophilic groups, such as amines and thiols, resulting in the formation of covalent bonds.
Comparison with Similar Compounds
- 2-(Boc-amino)ethyl bromide
- 4-(Boc-amino)butyl bromide
- 6-(Boc-amino)hexyl bromide
- 3-Bromopropylamine hydrobromide
- 2-Bromoethylamine hydrobromide
Comparison: 3-(Boc-amino)propyl bromide is unique due to its specific chain length and the presence of the Boc protecting group. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. The Boc protecting group provides stability during reactions, which can be selectively removed under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(3-bromopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKGWQZQCNXXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403511 | |
Record name | 3-(Boc-amino)propyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83948-53-2 | |
Record name | 3-(Boc-amino)propyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-Butoxycarbonylamino)propyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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